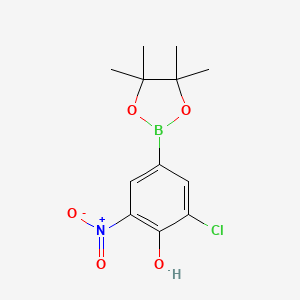
2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a chloro group, a nitro group, and a dioxaborolane ring attached to a phenol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of a suitable phenol derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated phenol with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents such as toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Substituted phenols with various functional groups.
科学研究应用
2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has diverse applications in scientific research:
Biology: Potential use in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is primarily based on its ability to participate in various chemical reactions. The boronic acid moiety allows it to form stable complexes with diols and other nucleophiles, making it a valuable reagent in organic synthesis. The nitro and chloro groups provide sites for further functionalization, enabling the creation of diverse derivatives with specific biological or chemical properties .
相似化合物的比较
2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic acid derivative used in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic acid derivative with an amino group instead of a nitro group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and is used in similar synthetic applications.
Uniqueness: 2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the combination of its chloro, nitro, and boronic acid moieties, which provide a versatile platform for various chemical transformations and applications in different fields.
属性
分子式 |
C12H15BClNO5 |
|---|---|
分子量 |
299.52 g/mol |
IUPAC 名称 |
2-chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H15BClNO5/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(16)9(6-7)15(17)18/h5-6,16H,1-4H3 |
InChI 键 |
XWXYBVFVLCXWEX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11756756.png)
![methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate](/img/structure/B11756763.png)
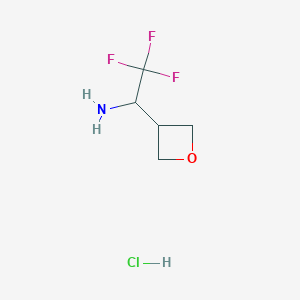
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756774.png)
![tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756782.png)
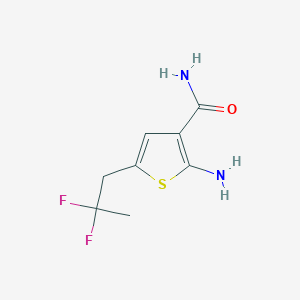
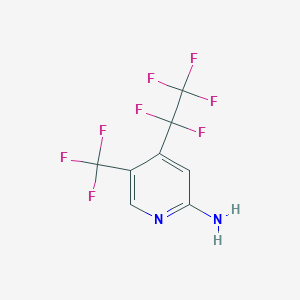
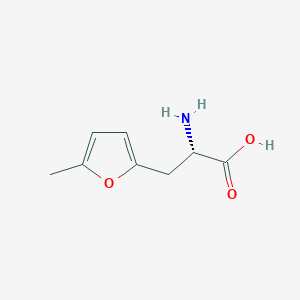
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline](/img/structure/B11756812.png)
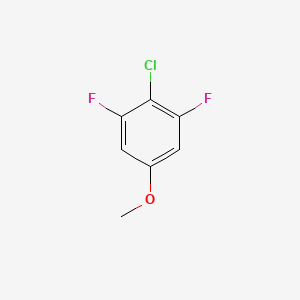
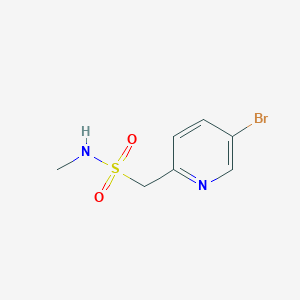

![[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate](/img/structure/B11756840.png)
